molecular formula C17H15F3N4O4S B11481767 4-amino-N-[1-(3-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide

4-amino-N-[1-(3-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide

Cat. No.: B11481767
M. Wt: 428.4 g/mol
InChI Key: ALQNJCRWJGXTCV-UHFFFAOYSA-N
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Description

4-AMINO-N-[1-(3-METHYLPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. This particular compound is characterized by its unique structure, which includes an imidazolidinone ring, a trifluoromethyl group, and a sulfonamide moiety.

Preparation Methods

The synthesis of 4-AMINO-N-[1-(3-METHYLPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the imidazolidinone ring and the introduction of the trifluoromethyl group. One common synthetic route involves the reaction of 3-methylphenyl isocyanate with 4-amino-N-(4-sulfamoylphenyl)benzamide under controlled conditions to form the desired product. Industrial production methods may involve continuous flow processes to optimize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nitric acid for nitration.

Scientific Research Applications

4-AMINO-N-[1-(3-METHYLPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for the synthesis of folate. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folate, which is essential for their growth and replication. This leads to the eventual death of the bacterial cells .

Comparison with Similar Compounds

Similar compounds include other sulfonamides such as sulfamethoxazole and sulfadiazine. Compared to these compounds, 4-AMINO-N-[1-(3-METHYLPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE has a unique trifluoromethyl group, which can enhance its biological activity and stability. This makes it a valuable compound for further research and development .

Properties

Molecular Formula

C17H15F3N4O4S

Molecular Weight

428.4 g/mol

IUPAC Name

4-amino-N-[1-(3-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide

InChI

InChI=1S/C17H15F3N4O4S/c1-10-3-2-4-12(9-10)24-14(25)16(17(18,19)20,22-15(24)26)23-29(27,28)13-7-5-11(21)6-8-13/h2-9,23H,21H2,1H3,(H,22,26)

InChI Key

ALQNJCRWJGXTCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(NC2=O)(C(F)(F)F)NS(=O)(=O)C3=CC=C(C=C3)N

Origin of Product

United States

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